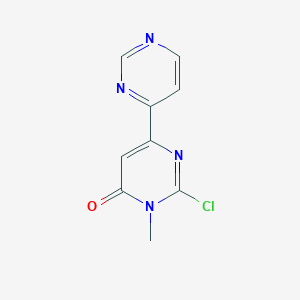

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Description

Properties

IUPAC Name |

2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXGRHSRZFQWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591723 | |

| Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503860-54-6 | |

| Record name | 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503860-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one. Designed for researchers and professionals in drug discovery and development, this document outlines a multi-pronged analytical approach, grounded in established spectroscopic principles. We will move beyond a simple recitation of methods to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Pyrimidinone Derivatives

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several approved drugs and natural products.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, such as antiviral, antitumor, and anti-inflammatory properties.[3] The title compound, 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one, represents a unique conjunction of two pyrimidine-based moieties, suggesting potential for novel biological activity and making its unambiguous structural confirmation a critical first step in its development.

This guide will detail a systematic approach to confirming the molecular structure of this compound, integrating data from Mass Spectrometry (MS) and a suite of Nuclear Magnetic Resonance (NMR) techniques.

Part 1: Foundational Analysis via Mass Spectrometry

The initial step in the characterization of a novel compound is the determination of its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer for high-resolution analysis.[4]

-

Ionization Method: Employ electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the pyrimidine rings are readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ ion peak and use the instrument's software to calculate the elemental composition based on the exact mass.

Expected Results and Interpretation

For 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one (C₉H₇ClN₄O), the expected monoisotopic mass of the [M+H]⁺ ion is approximately 223.0381. A key validation point is the isotopic pattern of the molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of roughly one-third of the main M peak.[5] This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Part 2: Unambiguous Structural Confirmation with NMR Spectroscopy

While MS provides the molecular formula, NMR spectroscopy is indispensable for mapping the precise connectivity of the atoms.[6][7] For a molecule with multiple nitrogen atoms and substituted aromatic rings, a combination of 1D and 2D NMR experiments is essential for complete structural assignment.[8][9]

1D NMR: The Initial Blueprint (¹H and ¹³C NMR)

One-dimensional NMR provides the first look at the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

-

Expected Signals: Based on the proposed structure, we anticipate signals corresponding to the methyl group and the aromatic protons on both pyrimidine rings. The N-methyl group will likely appear as a singlet. The protons on the pyrimidine rings will exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the pyrimidinone ring will have a characteristic downfield chemical shift.

2D NMR: Connecting the Pieces (HSQC and HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[10] This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[10][11] These long-range correlations are critical for connecting the different fragments of the molecule. For instance, a key expected correlation would be between the N-methyl protons and the adjacent ring carbons, as well as the carbonyl carbon.

Integrated NMR Data Analysis Workflow

The following diagram illustrates the logical flow for integrating data from various NMR experiments to arrive at the final structure.

Caption: Workflow for NMR-based structural elucidation.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for the target compound. Actual experimental values may vary slightly depending on the solvent and instrument used.

| Data Type | Technique | Predicted Observation | Rationale |

| Molecular Formula | HRMS (ESI+) | C₉H₇ClN₄O, [M+H]⁺ ≈ 223.0381 | Calculation based on atomic masses. |

| Isotopic Pattern | HRMS | Presence of a prominent [M+2+H]⁺ peak | Characteristic of a monochlorinated compound. |

| ¹H NMR | 400 MHz, CDCl₃ | Singlet (~3.5 ppm, 3H) | N-CH₃ group. |

| Aromatic protons (7-9 ppm) | Protons on the two pyrimidine rings. | ||

| ¹³C NMR | 100 MHz, CDCl₃ | Signal > 160 ppm | Carbonyl carbon (C=O) of the pyrimidinone ring. |

| Signal ~30 ppm | N-CH₃ carbon. | ||

| Aromatic carbons (110-160 ppm) | Carbons of the pyrimidine rings. | ||

| 2D NMR | HMBC | Correlation between N-CH₃ protons and adjacent ring carbons and C=O. | Confirms the position of the methyl group. |

| Correlations between protons and carbons across the two pyrimidine rings. | Establishes the linkage between the two heterocyclic systems. |

Part 3: A Self-Validating System for Structural Integrity

The strength of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS provides a hard constraint that any proposed structure from NMR must satisfy. The various NMR experiments, in turn, must yield a consensus structure. For example, the connectivity established through HMBC must be consistent with the direct attachments shown in the HSQC spectrum. Any discrepancy at any stage necessitates a re-evaluation of the data or the proposed structure, ensuring a high degree of confidence in the final assignment.

The following diagram illustrates the relationship between the different analytical techniques in confirming the structure.

Caption: Interplay of analytical techniques for structural validation.

Conclusion

The structural elucidation of novel compounds like 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one is a cornerstone of modern drug discovery and chemical research. By employing a logical and integrated workflow that combines the strengths of high-resolution mass spectrometry and advanced NMR techniques, researchers can achieve an unambiguous and trustworthy structural assignment. This foundational characterization is paramount for understanding the compound's chemical properties, predicting its biological activity, and advancing its potential as a therapeutic agent.

References

-

Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (n.d.). IARJSET. Retrieved February 2, 2026, from [Link]

-

Pyrimidine - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]

-

HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved February 2, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). JACS Au. Retrieved February 2, 2026, from [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019, May 4). Oriental Journal of Chemistry. Retrieved February 2, 2026, from [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). MDPI. Retrieved February 2, 2026, from [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 2, 2026, from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved February 2, 2026, from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. (2025, August 5). ResearchGate. Retrieved February 2, 2026, from [Link]

-

5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. Retrieved February 2, 2026, from [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one: Synthesis, Characterization, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one. The document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of pyrimidine-based compounds. We will delve into the core chemical principles, propose a robust synthetic pathway, and explore the potential biological activities of this molecule, drawing upon the extensive scientific literature on related pyrimidine derivatives.

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug discovery.[1][2][3] The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[2][4] Pyrimidine-containing compounds have been successfully developed as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents.[1][2][4] The continued exploration of novel pyrimidine derivatives remains a vibrant and promising area of research for addressing unmet medical needs.

This guide focuses on a specific, potentially novel derivative, 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one, and aims to provide a predictive yet scientifically grounded framework for its investigation.

Part 1: Chemical Identity and Physicochemical Properties

The first step in evaluating a new chemical entity is to establish its precise chemical identity and understand its fundamental physicochemical properties.

IUPAC Name and Structural Elucidation

The designated name for the topic of this guide is 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one . Based on this nomenclature, the chemical structure can be elucidated as a pyrimidin-4-one ring substituted at the 2, 3, and 6 positions. Specifically, a chlorine atom is at position 2, a methyl group is at position 3, and a pyrimidin-4-yl group is attached at position 6. The "(3H)" indicates the position of the double bond in the pyrimidinone ring.

A canonical representation of this structure is essential for accurate database searching and registration.

Canonical SMILES String: CN1C(=O)C=C(N=C1Cl)C2=CN=C=N2

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for designing appropriate experimental protocols. The following table summarizes the predicted properties for 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one, calculated using established computational models and by analogy to similar structures found in the literature.[5][6][7]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C9H6ClN5O | Defines the elemental composition. |

| Molecular Weight | 235.63 g/mol | Influences absorption, distribution, and metabolism. Generally, lower molecular weight is preferred for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity. This range suggests good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 75.5 Ų | Predicts drug transport properties. A value in this range is often associated with good oral bioavailability. |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 5 | Influences interactions with biological targets. |

| pKa (most acidic) | ~8.5 (Amide N-H) | Influences ionization state at physiological pH, which affects solubility and target binding. |

| pKa (most basic) | ~2.0 (Pyrimidine N) | Influences ionization state at physiological pH. |

Part 2: Proposed Synthesis and Experimental Protocol

The synthesis of novel compounds is a critical step in their evaluation. The following section outlines a proposed synthetic route for 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one, based on established synthetic methodologies for pyrimidine derivatives.[8]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available precursors. The key bond formations would involve the creation of the pyrimidinone ring and the coupling of the two pyrimidine rings.

A proposed forward synthesis is outlined below:

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis.

Step 1: Synthesis of 6-(Pyrimidin-4-yl)-2-thiouracil

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add equimolar amounts of ethyl acetoacetate and pyrimidine-4-carboxamidine hydrochloride.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid, 6-(pyrimidin-4-yl)-2-thiouracil, is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 2-Chloro-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one

-

A mixture of 6-(pyrimidin-4-yl)-2-thiouracil and phosphorus oxychloride (POCl₃) is heated at reflux for 4-6 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate, 2-Chloro-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one, is filtered, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

-

Confirm the structure of the product by spectroscopic methods.

Step 3: Synthesis of 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one

-

To a solution of 2-Chloro-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

The solid product, 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one, is collected by filtration, washed with water, and dried.

-

Further purification can be performed by column chromatography on silica gel.

-

The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis.

Part 3: Predicted Biological Activity and Therapeutic Potential

The structural features of 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one suggest several potential biological activities. The presence of the pyrimidine-pyrimidinone scaffold is common in molecules with demonstrated anticancer and anti-inflammatory properties.

Potential as an Anticancer Agent

Many pyrimidine derivatives exhibit anticancer activity by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][4] Potential mechanisms of action for the target compound could include:

-

Kinase Inhibition: The pyrimidine scaffold is a well-known "hinge-binding" motif for many protein kinases. This compound could potentially inhibit kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine-based drugs act as antifolates, inhibiting DHFR and disrupting DNA synthesis in rapidly dividing cancer cells.

-

Interaction with DNA: The planar structure of the fused pyrimidine rings could allow for intercalation with DNA, leading to cytotoxic effects.

Proposed Signaling Pathway for Anticancer Activity:

Caption: A hypothetical signaling pathway for the anticancer activity of the target compound.

Potential as an Anti-inflammatory Agent

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.[9] Potential anti-inflammatory mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, key mediators of inflammation.

-

Modulation of Cytokine Production: The compound could suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Part 4: Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo experiments are necessary.

In Vitro Anticancer Activity Assays

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Assays

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Plate RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the amount of nitrite in the cell culture supernatant using the Griess reagent.

-

A decrease in nitrite production indicates inhibition of NO synthesis and potential anti-inflammatory activity.

Conclusion and Future Directions

This technical guide has provided a comprehensive prospective analysis of the novel compound 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one. Based on the well-established chemistry and pharmacology of the pyrimidine scaffold, this molecule holds promise as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

The proposed synthetic route is based on reliable and well-documented chemical transformations, providing a clear path to obtaining the compound for further study. The outlined biological evaluation protocols offer a starting point for elucidating its mechanism of action and therapeutic potential.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing its potency and selectivity.

References

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

PubMed. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). The physicochemical properties of the synthesized analogous (1-7). ResearchGate. [Link]

-

PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

PubChem. (n.d.). Pyrimidinones. PubChem. [Link]

-

International Journal for Pharmaceutical Research Scholars. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

AIP Publishing. (n.d.). Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin- 4-yl)carbamate. AIP Publishing. [Link]

-

PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidinones | C14H16N6O | CID 162786624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

Retrosynthetic Analysis and Strategic Synthesis of Substituted Pyrimidinones

Executive Summary

The pyrimidinone scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antiretrovirals (e.g., Raltegravir), kinase inhibitors, and calcium channel blockers. However, its synthesis is frequently plagued by regiochemical ambiguity due to lactam-lactim tautomerism. This guide moves beyond standard textbook definitions to provide a rigorous retrosynthetic logic for substituted pyrimidin-4(3H)-ones. We focus on three validated disconnections, addressing the causality behind reagent choices and providing self-validating experimental protocols.

Structural Anatomy & The Tautomeric Challenge

Before attempting retrosynthesis, one must understand the "Chameleon Effect" of the pyrimidinone ring. The core structure exists in a tautomeric equilibrium between the lactam (NH-keto) and lactim (N-hydroxy) forms.

-

Dominant Species: In polar solvents and crystal lattices, the 4(3H)-pyrimidinone (lactam) form predominates due to the strength of the C=O bond and dipolar stabilization.

-

Synthetic Implication: Retrosynthetic cuts must account for this. If you disconnect assuming the hydroxy form (O-nucleophile), you may inadvertently design a route that fails due to the thermodynamic preference for the N-nucleophile in the forward reaction.

Figure 1: Retrosynthetic Decision Matrix

The following diagram outlines the primary disconnection strategies based on the desired substitution pattern.

Caption: Primary retrosynthetic pathways for pyrimidinone construction. Selection depends heavily on C2 and C4 substituent nature.

Primary Retrosynthetic Disconnections

Strategy A: The [3+3] Amidine Condensation (Pinner-Type)

This is the most reliable method for generating 2,6-disubstituted pyrimidin-4-ones.

-

The Disconnection: Breaking the N1-C6 and C4-N3 bonds.

-

The Synthons:

-

Electrophile (3-carbon):

-keto ester (or alkynone for non-oxidative variants). -

Nucleophile (3-atom): Amidine, Guanidine, or Thiourea.

-

-

Causality: The reaction is driven by thermodynamics. The initial attack of the amidine nitrogen on the ketone (or ester) is reversible, but the final elimination of water/alcohol and aromatization is irreversible.

Strategy B: The Biginelli Reaction (Multicomponent)

Ideal for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be oxidized to pyrimidinones.

-

The Disconnection: A three-way convergence.

-

Mechanism Insight: The reaction proceeds via an N-acyliminium ion intermediate formed from the aldehyde and urea.[1] The

-keto ester then acts as a soft nucleophile. -

Critical Control: Lewis acids (e.g., Yb(OTf)

) are often required to catalyze the initial imine formation, preventing side reactions like the Knoevenagel condensation.

Experimental Protocol: The Self-Validating [3+3] Cyclization

This protocol describes the synthesis of a 2-phenyl-6-methylpyrimidin-4(3H)-one. It is designed with built-in "checkpoints" to ensure reaction integrity.

Reagents:

-

Benzamidine hydrochloride (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

-

Sodium ethoxide (2.5 equiv) - Note: 2.5 equiv is critical to neutralize the HCl salt and deprotonate the amidine.

-

Ethanol (Anhydrous)

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale | Self-Validating Checkpoint |

| 1 | Dissolve Na metal in EtOH to generate NaOEt in situ. | Commercial NaOEt often degrades to NaOH/Na2CO3, introducing water that hydrolyzes the ester. | Visual: Evolution of H2 gas ceases; solution becomes clear. |

| 2 | Add Benzamidine HCl; stir at RT for 15 min. | Liberates the free base amidine. | Visual: NaCl precipitates as a fine white solid. |

| 3 | Add Ethyl acetoacetate dropwise. Reflux for 4-6 hours. | Condensation: Amidine attacks the ketone carbonyl first (kinetically favored), followed by cyclization on the ester. | TLC: Disappearance of the highly polar amidine spot (baseline in Hex/EtOAc). |

| 4 | Quench: Cool to 0°C and acidify with glacial acetic acid to pH 5-6. | Protonation of the pyrimidinolate anion forces the product out of solution (solubility switch). | Visual: Massive precipitation of white solid. If no solid forms, pH is likely >7. |

| 5 | Filtration and washing with cold water. | Removes inorganic salts (NaCl, NaOAc). | Purity: Product should have a sharp melting point (>200°C). |

Addressing the Regioselectivity Challenge (N-Alkylation)

Post-synthetic alkylation of the pyrimidinone ring often yields a mixture of N3-alkyl (lactam) and O-alkyl (lactim) products.

The HSAB Principle Application

-

N3-Alkylation (Thermodynamic): Favored by soft electrophiles and high temperatures.

-

O-Alkylation (Kinetic): Favored by hard electrophiles and silver salts (Ag2CO3), which coordinate to the nitrogen, blocking it.

Figure 2: Regioselectivity Pathway Analysis

Caption: Decision tree for controlling N vs O alkylation. Sodium hydride favors the thermodynamic N-alkyl product.

References

-

Mechanism of the Biginelli Reaction: Kappe, C. O. (1997).[2] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry. Link

-

Tautomerism of Pyrimidinones: Galvão, T. L., et al. (2013).[3] From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. Link[3]

-

[3+3] Cyclization Protocol: Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines. Tetrahedron Letters.[4] Link

-

Regioselective Alkylation: Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research. Link

-

Deconstruction-Reconstruction Strategy: Phelps, M., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification.[5] Nature Synthesis. Link

Sources

- 1. scispace.com [scispace.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Novel Pyrimidine-Based Kinase Inhibitor

Topic: Characterization of Pyrin-Kinase Inhibitor 1 (PKI-1) as a Kinase Inhibitor

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] The dysregulation of kinase activity, often due to mutations, overexpression, or aberrant activation, is a hallmark of many diseases, particularly cancer.[1][2][3] This has made kinases one of the most important classes of drug targets in modern medicine.[4][5] The pyrimidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous clinically approved kinase inhibitors. This document provides a detailed guide for the characterization of a novel, hypothetical pyrimidine-based kinase inhibitor, hereafter referred to as Pyrin-Kinase Inhibitor 1 (PKI-1), with the representative structure of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one.

These protocols are designed for researchers, scientists, and drug development professionals to assess the biochemical potency, cellular target engagement, and functional effects of new chemical entities like PKI-1. The methodologies described herein are based on established and widely used platforms in kinase inhibitor discovery.[5][6]

I. Biochemical Characterization: In Vitro Kinase Assay

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase in a biochemical assay.[5] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and applicable to a wide range of kinases.[6]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

Protocol: IC50 Determination of PKI-1 using ADP-Glo™

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of PKI-1 against a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., a member of the tyrosine kinase family)

-

Kinase-specific substrate peptide

-

PKI-1 stock solution (e.g., 10 mM in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (specific to the target kinase)

-

ATP solution

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of PKI-1. Start with a 1:3 dilution series in 100% DMSO. For a typical 10-point curve, this will span a wide concentration range to ensure a full dose-response curve.

-

Assay Plate Preparation: Add 1 µL of each PKI-1 dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only for both positive (no inhibition) and negative (no enzyme) controls.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase reaction buffer, the target kinase, and its specific substrate.

-

Add 5 µL of the kinase/substrate master mix to each well containing the compound or DMSO.

-

Allow the plate to incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "complete inhibition" control to 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the PKI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

-

II. Cellular Characterization: Target Engagement and Functional Assays

While biochemical assays are crucial, it is equally important to assess whether an inhibitor can engage its target within the complex environment of a living cell.[8] Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency and functional consequences.[8][9]

A. Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a specific protein target in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol: Cellular IC50 Determination of PKI-1 using NanoBRET™

Materials:

-

Human cell line (e.g., HEK293) transiently or stably expressing the NanoLuc®-kinase fusion protein.

-

NanoBRET™ Tracer specific for the kinase of interest.

-

PKI-1 stock solution (10 mM in DMSO).

-

Opti-MEM™ I Reduced Serum Medium.

-

White, opaque 96-well cell culture plates.

-

NanoBRET™ Nano-Glo® Substrate.

-

Plate reader capable of measuring dual-filtered luminescence.

Procedure:

-

Cell Plating: Seed the NanoLuc®-kinase expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of PKI-1 in Opti-MEM™.

-

Prepare the NanoBRET™ Tracer solution in Opti-MEM™.

-

Add the diluted PKI-1 and the tracer to the cells. Include control wells with tracer and DMSO (no inhibition).

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Luminescence Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the BRET ratios, setting the "no inhibition" control to 100% and a control with a high concentration of a known inhibitor to 0%.

-

Plot the normalized BRET ratio against the logarithm of the PKI-1 concentration and fit the data to determine the cellular IC50 value.

-

B. Cellular Functional Assay: Cell Proliferation (MTS Assay)

A key desired outcome of inhibiting an oncogenic kinase is the suppression of cancer cell proliferation.[10] The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry.

Protocol: Anti-proliferative Effect of PKI-1

Materials:

-

Cancer cell line known to be dependent on the target kinase (e.g., a specific breast or lung cancer cell line).[1]

-

Complete cell culture medium.

-

PKI-1 stock solution (10 mM in DMSO).

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

-

Clear, flat-bottom 96-well cell culture plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment:

-

Prepare a serial dilution of PKI-1 in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of PKI-1. Include DMSO-only controls.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a plate reader.

-

Subtract the background absorbance (medium only).

-

Normalize the data to the DMSO-treated control cells (100% viability).

-

Plot the percent viability against the logarithm of the PKI-1 concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

III. Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Profile of PKI-1

| Assay Type | Target/Cell Line | Endpoint | PKI-1 Potency |

| Biochemical Assay | Target Kinase A | IC50 | 15 nM |

| Biochemical Assay | Off-Target Kinase B | IC50 | 1,200 nM |

| Cellular Target Engagement | Cell Line X (Kinase A) | IC50 | 50 nM |

| Cell Proliferation Assay | Cell Line X (Kinase A dependent) | GI50 | 150 nM |

| Cell Proliferation Assay | Cell Line Y (Kinase A independent) | GI50 | >10,000 nM |

Interpretation: The hypothetical data in Table 1 suggests that PKI-1 is a potent and selective inhibitor of Kinase A at the biochemical level. The compound effectively engages its target in a cellular context, albeit with a slight loss in potency compared to the biochemical assay, which is common. Importantly, PKI-1 demonstrates functional activity by inhibiting the proliferation of a Kinase A-dependent cell line while showing minimal effect on a cell line that does not rely on this kinase, indicating a specific mechanism of action.

IV. Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling Pathway Context

Kinase inhibitors often target key nodes within signaling cascades that are hyperactivated in cancer.[3][11][12] The diagram below illustrates the RAS/RAF/MEK/ERK (MAPK) pathway, a common target for cancer therapeutics.[11] PKI-1 could hypothetically target a kinase within this pathway, such as BRAF or MEK.

Caption: The RAS/RAF/MEK/ERK signaling pathway with a hypothetical inhibition point for PKI-1.

Experimental Workflow

A structured workflow is critical for the systematic evaluation of a kinase inhibitor.

Caption: A typical workflow for the preclinical characterization of a novel kinase inhibitor.

Conclusion

The protocols and workflows detailed in this guide provide a comprehensive framework for the initial characterization of a novel pyrimidine-based kinase inhibitor like PKI-1. By systematically evaluating its biochemical potency, cellular target engagement, and functional consequences, researchers can build a robust data package to support further preclinical and clinical development. Adherence to these self-validating protocols, which include appropriate controls and orthogonal assays, is essential for ensuring the scientific integrity and trustworthiness of the findings.

References

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- Gali-Muhtasib, H., & Schneider-Stock, R. (n.d.). Tyrosine kinase – Role and significance in Cancer. PMC.

- Jura, N., Zhang, X., & Sondarva, G. (n.d.). Protein Kinase Signalling Networks in Cancer. PMC.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.

- Rask-Andersen, M., Alm, L., & Schiöth, H. B. (n.d.). Kinases and Cancer. PMC.

- Abou-El-Enin, M., & El-Serag, M. (2018). Targeting RTK Signaling Pathways in Cancer. MDPI.

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Bafico, A., & Aaronson, S. A. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine - NCBI.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals.

- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

- EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.

- Sigma-Aldrich. (n.d.). Kinase Assay Kit.

- Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor.

Sources

- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. inits.at [inits.at]

- 9. aacrjournals.org [aacrjournals.org]

- 10. chemicalkinomics.com [chemicalkinomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Introduction: The Prominence of the Pyrimidinone Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif that constitutes the core structure of nucleobases, vitamins, and a plethora of FDA-approved drugs.[1][2] Its derivatives, particularly pyrimidinones, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets through hydrogen bonding and by acting as bioisosteres for other aromatic systems.[1] This versatility has led to the development of pyrimidinone-based compounds with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[2][3]

The compound of interest, 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one, features a pyrimidinone core linked to a pyrimidine moiety, a substitution pattern that suggests potential for biological activity. The chloro- and methyl-substituents may further influence its pharmacokinetic and pharmacodynamic properties. Given the broad therapeutic potential of this chemical class, a systematic and robust in vitro evaluation is paramount to elucidating its biological function and identifying its mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one. It outlines a tiered experimental approach, starting with broad phenotypic screening and progressing to specific target identification and validation assays. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying scientific principles to ensure experimental rigor and data integrity.

Tier 1: Foundational Screening for Bioactivity

The initial phase of in vitro testing aims to establish the compound's general bioactivity profile, primarily focusing on its effects on cell viability and proliferation. This provides a crucial first indication of its potential as a therapeutic agent or, conversely, its general toxicity.

Cell Viability and Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for quantifying metabolically active cells.[4][5] These assays are based on the principle that mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of living cells.[5]

The XTT assay is often preferred over the MTT assay as the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.[5]

Materials:

-

Human cancer cell lines (e.g., HCT116 for colorectal cancer, HepG2 for liver cancer, as these are commonly used for screening pyrimidinone derivatives).[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one (dissolved in DMSO to create a stock solution).

-

XTT labeling reagent and electron-coupling reagent.

-

96-well microplates.

-

Microplate reader.[7]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

-

Assay Development: Add 50 µL of the XTT labeling solution to each well. Incubate for 2-4 hours at 37°C in the dark.

-

Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | Absorbance (450 nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.22 | 97.6 |

| 1 | 1.10 | 88.0 |

| 5 | 0.85 | 68.0 |

| 10 | 0.63 | 50.4 |

| 25 | 0.30 | 24.0 |

| 50 | 0.15 | 12.0 |

| 100 | 0.08 | 6.4 |

Workflow Diagram:

Caption: Workflow for XTT Cell Viability Assay.

Tier 2: Mechanism of Action - Enzyme Inhibition and Pathway Analysis

If the compound demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Pyrimidinone derivatives are known to inhibit various enzymes, particularly protein kinases.[8]

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific kinase. The choice of kinase(s) to test can be guided by literature precedents for similar compounds or by screening against a panel of kinases.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] It is a universal assay applicable to any kinase.

Materials:

-

Recombinant kinase (e.g., CDK2/CycA, a common target for pyrimidinone derivatives).

-

Substrate for the chosen kinase.

-

ATP.

-

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 384-well plates.

-

Luminometer.

Procedure:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and varying concentrations of the test compound. The final volume should be small (e.g., 5 µL). Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the reaction at 30°C for 60 minutes.[9]

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Control) | 850,000 | 0 |

| 0.01 | 845,000 | 0.6 |

| 0.1 | 750,000 | 11.8 |

| 0.5 | 550,000 | 35.3 |

| 1 | 430,000 | 49.4 |

| 5 | 150,000 | 82.4 |

| 10 | 50,000 | 94.1 |

| 50 | 10,000 | 98.8 |

Workflow Diagram:

Caption: Hypothetical Signaling Pathway Inhibition.

Tier 3: Target Engagement and Validation

Confirming that the compound directly binds to its intended target within the complex environment of a living cell is a critical step in drug development. [10]Target engagement assays provide this crucial piece of evidence.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. [11][12]This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining. [13]

Materials:

-

Intact cells or cell lysate.

-

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one.

-

PCR tubes or 96-well PCR plates.

-

Thermal cycler.

-

Instrumentation for protein detection (e.g., Western blotting or ELISA).

Procedure:

-

Compound Treatment: Treat intact cells or cell lysate with the compound or vehicle control.

-

Heating: Aliquot the samples into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes. [11]3. Cell Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or another sensitive protein detection method.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow Diagram:

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. [10][14]It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. [15]A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

-

Cells expressing the target protein fused to NanoLuc® luciferase.

-

NanoBRET™ tracer specific for the target protein.

-

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one.

-

White, opaque 96- or 384-well plates.

-

Luminometer capable of measuring two wavelengths simultaneously.

Procedure:

-

Cell Plating: Plate the cells expressing the NanoLuc®-fusion protein in a white assay plate.

-

Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer.

-

Incubation: Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (typically 2 hours).

-

Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a dose-dependent decrease in the BRET ratio. Determine the IC₅₀ value for compound binding.

Logical Relationship Diagram:

Caption: Principle of NanoBRET™ Target Engagement Assay.

Conclusion

The systematic in vitro evaluation of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one, as outlined in these application notes, provides a robust framework for elucidating its biological activity and mechanism of action. By progressing through a tiered approach of foundational screening, mechanistic investigation, and target validation, researchers can efficiently and effectively characterize this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

-

Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors with a Novel Allosteric-Covalent Binding Mode and Anti-Glioblastoma Activity. (2026). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate. [Link]

-

Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. (n.d.). PMC - PubMed Central. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

-

NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.). Promega GmbH. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. [Link]

-

A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (n.d.). PubMed. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Marketed drugs having pyrimidine pharmacophore. (n.d.). ResearchGate. [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). MDPI. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. [Link]

-

From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). NIH. [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

-

(PDF) A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

-

Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2021). Protocols.io. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

-

Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. [Link]

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. [Link]

-

Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. (n.d.). PubMed. [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (n.d.). ResearchGate. [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 10. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. tandfonline.com [tandfonline.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer [protocols.io]

Mass Spectrometry Analysis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one: An Application Note and Protocol for Drug Development Researchers

Introduction: Contextualizing the Analytical Challenge

In the landscape of modern drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The specific compound, 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one, represents a class of heterocyclic molecules with significant potential for medicinal chemistry applications, likely as an intermediate or a final active pharmaceutical ingredient (API). Its structural complexity, featuring two pyrimidine rings, a chloro-substituent, and a methyl group, necessitates a robust and sensitive analytical methodology for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for providing unequivocal identification, structural elucidation, and precise measurement of such novel chemical entities.[1][2][3]

This application note provides a comprehensive guide for the mass spectrometric analysis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the proposed methods. The methodologies described herein are grounded in established principles for the analysis of N-heterocyclic compounds and are designed to be self-validating.

Physicochemical Properties and Predicted Mass

Before delving into the analytical protocol, a fundamental understanding of the molecule's properties is crucial for method development.

| Property | Predicted Value | Justification |

| Molecular Formula | C9H6ClN5O | Derived from the chemical structure. |

| Monoisotopic Mass | 235.0261 Da | Calculated based on the most abundant isotopes of each element. This is the primary target for high-resolution mass spectrometry. |

| Average Mass | 235.65 Da | Calculated using the natural isotopic abundance of all elements. |

| Predicted LogP | ~1.5 - 2.5 | Estimated based on the presence of both polar (pyrimidine nitrogens, ketone) and non-polar (chloro, methyl, aromatic rings) functionalities. This suggests moderate hydrophobicity, suitable for reversed-phase chromatography. |

Strategic Approach to Mass Spectrometry Method Development

Our analytical strategy is centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique that offers the dual advantages of chromatographic separation of the analyte from complex matrices and the high selectivity and sensitivity of tandem mass spectrometry for its detection and quantification.[2][3]

The Causality Behind Ionization Technique Selection: Electrospray Ionization (ESI)

For a molecule like 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) is the most appropriate ionization technique.[4][5][6] ESI is a "soft" ionization method that imparts minimal energy to the analyte, thereby preserving its molecular integrity and predominantly generating the protonated molecular ion, [M+H]+.[5] This is crucial for obtaining a clear molecular weight confirmation. Given the presence of several basic nitrogen atoms on the pyrimidine rings, positive ion mode ESI is predicted to be highly efficient.

Experimental Workflow

The overall analytical workflow is designed to ensure robust and reproducible results, from sample preparation to data analysis.

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one.

Detailed Protocols

Protocol 1: Sample Preparation

The objective of this protocol is to prepare a clean, particulate-free sample at an appropriate concentration for LC-MS/MS analysis, minimizing matrix effects and preventing instrument contamination.[7][8][9][10][11]

Materials:

-

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Volumetric flasks

-

Pipettes

-

2 mL LC-MS vials with septa

-

0.22 µm PTFE syringe filters

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of the reference standard.

-

Dissolve the standard in 1.0 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution. Ensure complete dissolution.

-

-

Working Solution Preparation (1 µg/mL):

-

Perform a serial dilution of the stock solution. For example, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. This creates a 1 µg/mL working solution. The addition of formic acid is crucial for promoting protonation in positive mode ESI.

-

-

Final Sample for Analysis (10-100 ng/mL):

-

Further dilute the working solution to a final concentration range of 10-100 ng/mL using 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

-

Filter the final solution through a 0.22 µm PTFE syringe filter directly into a 2 mL LC-MS vial.

-

-

Blank Preparation:

-

Prepare a blank sample consisting of the final dilution solvent (50:50 acetonitrile:water with 0.1% formic acid) and filter it into a vial. This is essential for identifying background noise and carryover.

-

Protocol 2: LC-MS/MS Method Parameters

These parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | A C18 column is suitable for retaining the moderately hydrophobic analyte. The smaller particle size provides high resolution. |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase with an acid modifier for efficient protonation. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to ensure elution of the compound and cleaning of the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column. |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate the [M+H]+ ion. |

| Capillary Voltage | 3.5 kV | A typical voltage to achieve stable spray. |

| Gas Temperature | 325 °C | To facilitate desolvation of the ESI droplets. |

| Gas Flow | 8 L/min | To aid in desolvation. |

| Nebulizer Pressure | 40 psi | To assist in the formation of a fine aerosol. |

| MS1 Scan Range | m/z 100-500 | To detect the [M+H]+ ion of the analyte (expected at m/z 236.03). |

| MS2 Precursor Ion | m/z 236.03 | The protonated molecular ion to be isolated for fragmentation. |

| Collision Energy | 10-40 eV (Ramped) | A range of collision energies should be tested to induce informative fragmentation. |

Expected Results and Data Interpretation

Molecular Ion Confirmation

In the MS1 full scan spectrum, the primary ion observed should be the protonated molecule [M+H]+ at an m/z of approximately 236.03. The presence of a characteristic isotopic pattern for one chlorine atom (an A+2 peak at m/z 238.03 with roughly one-third the intensity of the A peak) will provide strong evidence for the elemental composition.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 236.03 will induce fragmentation, providing structural information. The fragmentation of pyrimidine rings often involves characteristic losses.[12][13]

Figure 2: A predicted fragmentation pathway for the [M+H]+ ion of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one.

Interpretation of Key Fragments:

-

Loss of HCl (m/z 201.05): A common fragmentation pathway for chlorinated compounds.

-

Loss of HCN (m/z 209.03): Characteristic of pyrimidine ring fragmentation.[12]

-

Loss of CH2CO (from the methyl and carbonyl group, m/z 193.04): A potential rearrangement and loss.

-

Further fragmentation of these primary product ions will yield smaller fragments characteristic of the pyrimidine core.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several key checks:

-

Isotopic Pattern Matching: The observed isotopic distribution for the precursor ion must match the theoretical distribution for a molecule containing one chlorine atom.

-